4-Fluoro-3-(trifluoromethyl)benzamide
Overview
Description
The compound 4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated benzamide with potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms in the benzamide structure can significantly alter the compound's physical, chemical, and biological properties, making it a subject of interest in research.
Synthesis Analysis
The synthesis of fluorinated benzamides can be complex, involving multiple steps and various reagents. For instance, the synthesis of soluble fluoro-polyimides, which are related to benzamides, involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized to form polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of fluorobenzyl analogues of DASB, a compound structurally related to benzamides, requires a different synthesis strategy to obtain high chemical yields and assess biological properties .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can influence the compound's reactivity and interaction with other molecules. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings depending on the halogen substituent, which can affect the compound's overall properties .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, such as the nucleophilic vinylic substitution (S(N)V) reaction, which is used to synthesize heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, the C-H activation/annulation reaction with fluoroalkylated alkynes catalyzed by cobalt can yield 3- and 4-fluoroalkylated isoquinolinones, demonstrating the reactivity of benzamides with fluorine-containing groups .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the benzamide structure can significantly alter the physical and chemical properties of the compound. For example, fluorinated polyimides derived from benzamides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The radiosynthesis of fluorinated benzamide neuroleptics has also been reported, with specific activities indicating high purity and potential for use in neuroimaging . Furthermore, the crystallographic analysis of fluorinated benzamides provides insights into the intermolecular interactions and energy frameworks that contribute to the stability and reactivity of these compounds .
Scientific Research Applications
1. Mechanism of Bending in a Plastically Flexible Crystal
- Application Summary: The compound is used in the creation of mechanically adaptable molecular crystals, which have potential applications in flexible smart materials and devices .
- Methods of Application: The research involved the study of plastic deformation in single crystals of a small organic molecule (N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide) that can be repeatedly irreversibly bent and returned to its original shape without concomitant delamination or loss of integrity .
- Results: The study found that upon deformation, molecular layers lined with trifluoromethyl groups cooperatively slip past one another, resulting in their impressive plastic malleability .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary: The trifluoromethyl group, which is present in 4-Fluoro-3-(trifluoromethyl)benzamide, is also found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities .
- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
3. Synthesis and Application of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 4-Fluoro-3-(trifluoromethyl)benzamide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Sorafenib
- Application Summary: Sorafenib, a drug that contains a trifluoromethyl group, is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Methods of Application: The trifluoromethyl group is incorporated into the drug molecule during its synthesis .
- Results: The FDA has granted “Fast Track” designation to Sorafenib for the therapy of advanced hepatocellular carcinoma .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVPAFAXSKGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217858 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzamide | |
CAS RN |
67515-57-5 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67515-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67515-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.